molecular formula C14H12ClN3OS B5707744 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole

3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B5707744
M. Wt: 305.8 g/mol
InChI Key: LFJVHRDTTPMBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole involves the inhibition of various enzymes such as cytochrome P450 enzymes and fungal lanosterol 14α-demethylase. The inhibition of these enzymes leads to the disruption of the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This ultimately leads to the death of the fungal cells. In addition, this compound has been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
In terms of biochemical and physiological effects, 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has been found to exhibit potent antifungal and antibacterial activities. It has also been shown to inhibit the growth of cancer cells. In addition, this compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs in the body. This suggests that this compound may have potential applications in drug-drug interaction studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole in lab experiments is its potent antifungal, antibacterial, and anticancer activities. This makes it a valuable tool for investigating the mechanisms of action of these types of compounds. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole. One potential direction is to investigate its potential use as an enzyme inhibitor, especially for the inhibition of cytochrome P450 enzymes. Another direction is to study its potential use as a drug candidate for the treatment of fungal infections and cancer. In addition, further studies are needed to investigate its potential toxicity and safety profile.

Synthesis Methods

The synthesis of 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole involves the reaction between 3-chlorobenzyl chloride and 5-(2-furyl)-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetone or DMF at a temperature of around 60-80°C. The yield of the reaction can be improved by optimizing the reaction conditions such as the amount of reagents, reaction time, and temperature.

Scientific Research Applications

3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has been investigated for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as an enzyme inhibitor, especially for the inhibition of cytochrome P450 enzymes.

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJVHRDTTPMBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

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